molecular formula C12H12ClNO2 B3034017 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326871-95-7

7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B3034017
CAS RN: 1326871-95-7
M. Wt: 237.68
InChI Key: OWVHHBXIHQMHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to as 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is a chemical compound used in a variety of scientific research applications. It is a heterocyclic compound, containing a benzene ring with a nitrogen atom and a chlorine atom attached to it. It is an important intermediate in the synthesis of a variety of compounds, and has been used as a reagent in a number of organic reactions. 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been investigated for its potential use in drug development, as it has been shown to possess a number of biological activities.

Mechanism of Action

The exact mechanism of action of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to possess a number of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to possess anti-oxidant and anti-apoptotic activities, as well as to modulate the expression of certain genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it can be synthesized in good yields from readily available starting materials. Additionally, it has been shown to possess a number of biological activities, making it a useful tool for drug development. However, it is important to note that the exact mechanism of action of the compound is not yet fully understood, and further research is needed to better understand its effects. Additionally, the compound is not yet approved for use in humans, and further safety testing is needed before it can be used in clinical trials.

Future Directions

There

Scientific Research Applications

7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been investigated for its potential use in a variety of scientific research applications. It has been used as a reagent in a number of organic reactions, such as the synthesis of a variety of heterocyclic compounds. It has also been studied for its potential use as a drug development tool, as it has been shown to possess a number of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities.

properties

IUPAC Name

7-chloro-4-cyclopropyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-1-4-11-8(5-9)6-14(10-2-3-10)12(15)7-16-11/h1,4-5,10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVHHBXIHQMHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 2
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 3
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 4
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 5
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.